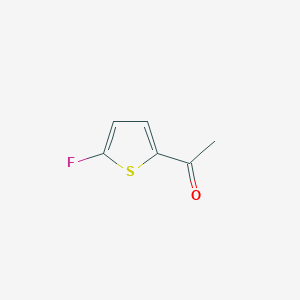

2-Acetyl-5-fluorothiophene

Overview

Description

Synthesis Analysis

The synthesis of 2-Acetyl-5-fluorothiophene involves several steps. Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it is not selective due to the extreme reactivity of molecular fluorine . Another method involves the reaction of 2-(thiophene-2-yl)acetonitrile with perchloryl fluoride (FClO3) in N,N-dimethylformamide in the presence of sodium ethoxide . Gaseous SF3+ is also used as a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .Molecular Structure Analysis

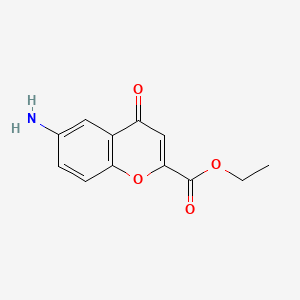

The molecular structure of 2-Acetyl-5-fluorothiophene is complex and requires advanced spectroscopic techniques for analysis. The microwave spectrum of a similar compound, 2-acetyl-5-methylthiophene, was recorded using a molecular jet Fourier transform microwave spectrometer . The spectrum was assigned to the syn-conformer of the molecule .Chemical Reactions Analysis

The chemical reactions of 2-Acetyl-5-fluorothiophene are complex and involve several steps. For instance, the formation of 2-(5-fluorothiophen-2-yl)acetonitrile was accompanied by fluorination of the methylene group to give 2-fluoro-(2-thiophen-2-yl)acetonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetyl-5-fluorothiophene include a molecular weight of 144.17 g/mol. The rotational and centrifugal distortion constants were determined with high accuracy in a similar compound, 2-acetyl-5-methylthiophene .Scientific Research Applications

- Fluorinated thiophene derivatives are widely used as soluble semiconductors . These materials exhibit good charge transport properties and can be incorporated into organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine substitution enhances solubility and film-forming properties, making them suitable for thin-film applications.

- Certain fluorothiophenes act as selective class II HDAC inhibitors . HDACs play a crucial role in gene expression regulation, and their inhibition has therapeutic potential in cancer treatment.

- Fluorinated thiophenes have been investigated as S1P receptor agonists . S1P receptors are involved in immune responses, cell migration, and vascular development.

- Some fluorothiophenes exhibit fungicidal activity . Their antifungal properties make them relevant for agricultural and pharmaceutical applications.

- Thiophene-substituted perfluorocyclopentenes, including fluorothiophenes, are studied as thermally irreversible photochromic compounds with high fatigue resistance . These materials undergo reversible color changes upon exposure to light.

- Direct fluorination of thiophene with molecular fluorine is challenging due to its extreme reactivity. Researchers have explored alternative methods, such as electrophilic monofluorination using gaseous SF3+ .

Soluble Semiconductors

Histone Deacetylase (HDAC) Inhibitors

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Fungicidal Properties

Thermally Irreversible Photochromic Compounds

Functionalization Methods

Safety and Hazards

Mechanism of Action

Target of Action

2-Acetyl-5-fluorothiophene is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in various biochemical pathways. For instance, they can be broken down to produce acetyl-coenzyme A (acetyl-CoA), a key substance in the metabolism of food molecules and in many other biological pathways . .

Result of Action

It is known that thiophene derivatives can exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, exposure to environmental toxicants has been associated with depressive symptoms . .

properties

IUPAC Name |

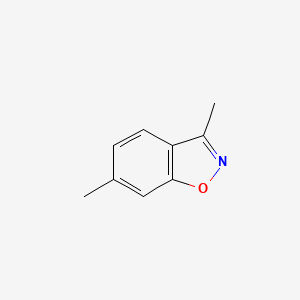

1-(5-fluorothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPYTRVAAFVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluorothiophen-2-yl)ethanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,2-Trimethylbenzo[d]thiazol-6-amine](/img/structure/B3189209.png)

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide](/img/structure/B3189224.png)